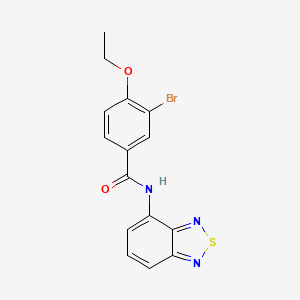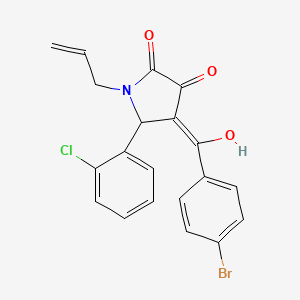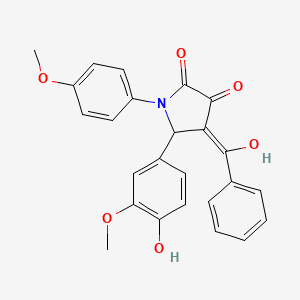![molecular formula C16H17N3O B3916905 1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone](/img/structure/B3916905.png)
1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone
Vue d'ensemble
Description
1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone, also known as IPA, is a chemical compound that has been gaining attention in the scientific community for its potential use in various fields. IPA is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
In addition to its potential anti-cancer effects, 1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone can reduce inflammation, lower blood pressure, and improve insulin sensitivity. These effects make 1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone a promising candidate for further research in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone for lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, one limitation of 1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone is its relatively low solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for research on 1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone. One area of interest is the development of new synthetic routes for 1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone that are more efficient and cost-effective. Another area of research involves the use of 1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone in combination with other anti-cancer agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone and its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research involves the use of 1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone as a potential anti-cancer agent. Studies have shown that 1-[4-(1H-indol-5-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetone has the ability to inhibit the growth of cancer cells, making it a promising candidate for further research in the treatment of cancer.
Propriétés
IUPAC Name |
1-[4-(1H-indol-5-yl)-3,5-dimethylpyrazol-1-yl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10(20)9-19-12(3)16(11(2)18-19)14-4-5-15-13(8-14)6-7-17-15/h4-8,17H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBNOAYNBVICSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)C)C)C2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3916830.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B3916837.png)
![N-(2,5-dimethylphenyl)-N-{2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B3916845.png)

![N-(2-chlorophenyl)-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B3916858.png)
![1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B3916861.png)
![2-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3916864.png)

![3-({4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3916886.png)
![3-({4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3916891.png)


![N'-[(2-bromobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3916914.png)
![N-{3-iodo-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3916922.png)